4-(Aminomethyl)-4-methylcyclohexanol
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Overview
Description
4-(Aminomethyl)-4-methylcyclohexanol is an organic compound with a cyclohexane ring substituted with an aminomethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-4-methylcyclohexanol typically involves the reduction of 4-(Aminomethyl)-4-methylcyclohexanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure complete reduction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient for large-scale production and ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-4-methylcyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(Aminomethyl)-4-methylcyclohexanone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: As mentioned earlier, the compound can be synthesized by reducing 4-(Aminomethyl)-4-methylcyclohexanone.
Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium or chromium trioxide (CrO3) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent like THF or ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: 4-(Aminomethyl)-4-methylcyclohexanone.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(Aminomethyl)-4-methylcyclohexanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-4-methylcyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, potentially inhibiting or modulating their activity. The compound’s effects on cellular pathways and processes are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)cyclohexanol: Similar structure but lacks the methyl group on the cyclohexane ring.
4-Methylcyclohexanol: Lacks the aminomethyl group.
Cyclohexanol: Lacks both the aminomethyl and methyl groups.
Uniqueness
4-(Aminomethyl)-4-methylcyclohexanol is unique due to the presence of both the aminomethyl and methyl groups on the cyclohexane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-(aminomethyl)-4-methylcyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(6-9)4-2-7(10)3-5-8/h7,10H,2-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMKEGCFIMTCLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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